molecular formula C15H12ClN3OS B5718979 (2E)-N-[(5-chloropyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide

(2E)-N-[(5-chloropyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide

Cat. No.: B5718979
M. Wt: 317.8 g/mol
InChI Key: PTLBAZJUZHOUOO-RMKNXTFCSA-N
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Description

(2E)-N-[(5-chloropyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide: is a synthetic organic compound characterized by its unique chemical structure, which includes a chloropyridine moiety, a carbamothioyl group, and a phenylprop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(5-chloropyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide typically involves the following steps:

  • Formation of the Chloropyridine Intermediate: : The starting material, 5-chloropyridine, is subjected to a series of reactions to introduce the carbamothioyl group. This can be achieved through the reaction of 5-chloropyridine with thiourea under acidic conditions to form the corresponding thiourea derivative.

  • Coupling with Phenylprop-2-enamide: : The thiourea derivative is then coupled with 3-phenylprop-2-enamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylprop-2-enamide moiety. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reduction reactions can target the carbamothioyl group, converting it to a corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: : The chloropyridine moiety can undergo nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH3) can replace the chlorine atom with a methoxy group.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, H2O2 in acetic acid.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaOCH3 in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[(5-chloropyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a subject of interest in pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science. Its unique chemical properties make it suitable for various applications, including the formulation of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of (2E)-N-[(5-chloropyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The specific pathways involved depend on the target enzyme or receptor and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-[(5-chloropyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide is unique due to its combination of a chloropyridine moiety, a carbamothioyl group, and a phenylprop-2-enamide backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(E)-N-[(5-chloropyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c16-12-7-8-13(17-10-12)18-15(21)19-14(20)9-6-11-4-2-1-3-5-11/h1-10H,(H2,17,18,19,20,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLBAZJUZHOUOO-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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